

# BigLEN(mouse) Receptor Binding Affinity: A Technical Guide

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## Compound of Interest

Compound Name: *BigLEN(mouse)*

Cat. No.: *B2763617*

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This technical guide provides an in-depth overview of the binding characteristics of the mouse neuropeptide BigLEN to its cognate receptor, G protein-coupled receptor 171 (GPR171). The document details the quantitative binding affinities, comprehensive experimental protocols for assessing this interaction, and the downstream signaling pathways initiated by this binding event.

## Quantitative Binding Affinity Data

The interaction between BigLEN and GPR171 is characterized by high affinity. The primary method for determining this has been through radioligand binding assays. The collated quantitative data from published studies are presented below.

Ligand	Receptor	Assay Type	Radioligand	Preparation	Affinity Metric	Value (nM)	Reference
BigLEN (mouse)	GPR171	Saturation Binding	[ <sup>125</sup> I]Tyr-BigLEN	Mouse Hypothalamic Membranes	K <sub>d</sub>	~0.5	[1]
MS21570	GPR171	Competitive Binding	Not Specified	Not Specified	IC <sub>50</sub>	220	[2]
BigLEN (rat)	GPR171	Functional Assay	Not Specified	Not Specified	EC <sub>50</sub>	1.6	[2]

Note: The four C-terminal amino acids of BigLEN are sufficient for both binding to and activation of GPR171[1].

## Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the BigLEN-GPR171 interaction.

### Radioligand Binding Assay

This protocol is based on the methods described in the study that identified GPR171 as the BigLEN receptor[1].

Objective: To determine the binding affinity (K<sub>d</sub>) of BigLEN for GPR171 in mouse hypothalamic membranes using a saturation binding assay with [<sup>125</sup>I]Tyr-BigLEN.

Materials:

- Mouse hypothalamic membranes (100 µg per reaction)
- [<sup>125</sup>I]Tyr-BigLEN (radioligand)
- Unlabeled BigLEN (for determining non-specific binding)

- Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl<sub>2</sub>, 1 mM CaCl<sub>2</sub>, 0.1% BSA, pH 7.4)
- Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
- Glass fiber filters (e.g., Whatman GF/C)
- Scintillation fluid
- Scintillation counter

Procedure:

- Membrane Preparation: Homogenize mouse hypothalami in ice-cold buffer and prepare a crude membrane fraction by differential centrifugation. Resuspend the final membrane pellet in binding buffer. Determine protein concentration using a standard method (e.g., BCA assay).
- Assay Setup: In a 96-well plate, set up the following reactions in triplicate:
  - Total Binding: Add 100 µg of hypothalamic membranes and varying concentrations of [<sup>125</sup>I]Tyr-BigLEN (e.g., 0-10 nM).
  - Non-specific Binding: Add 100 µg of hypothalamic membranes, the same varying concentrations of [<sup>125</sup>I]Tyr-BigLEN, and a high concentration of unlabeled BigLEN (e.g., 1 µM).
- Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60-90 minutes) to reach equilibrium.
- Termination of Binding: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters.
- Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
- Quantification: Place the filters in vials with scintillation fluid and measure the radioactivity using a scintillation counter.

- Data Analysis:
  - Calculate Specific Binding by subtracting the non-specific binding from the total binding at each radioligand concentration.
  - Plot the specific binding data against the concentration of [ $^{125}$ I]Tyr-BigLEN.
  - Analyze the resulting saturation curve using non-linear regression (e.g., one-site binding model) to determine the dissociation constant ( $K_d$ ) and the maximum number of binding sites ( $B_{max}$ ).

## [ $^{35}$ S]GTPyS Binding Assay

This functional assay measures the activation of G proteins coupled to the receptor upon ligand binding.

Objective: To assess the functional activation of GPR171 by BigLEN through the measurement of [ $^{35}$ S]GTPyS binding to G proteins.

Materials:

- Mouse hypothalamic membranes
- BigLEN
- [ $^{35}$ S]GTPyS (non-hydrolyzable GTP analog)
- GDP
- Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl<sub>2</sub>, 1 mM EDTA, pH 7.4)

Procedure:

- Membrane and Ligand Incubation: Pre-incubate hypothalamic membranes with varying concentrations of BigLEN in the assay buffer containing GDP.
- Initiation of Reaction: Add [ $^{35}$ S]GTPyS to initiate the binding reaction.
- Incubation: Incubate at 30°C for a defined period (e.g., 60 minutes).

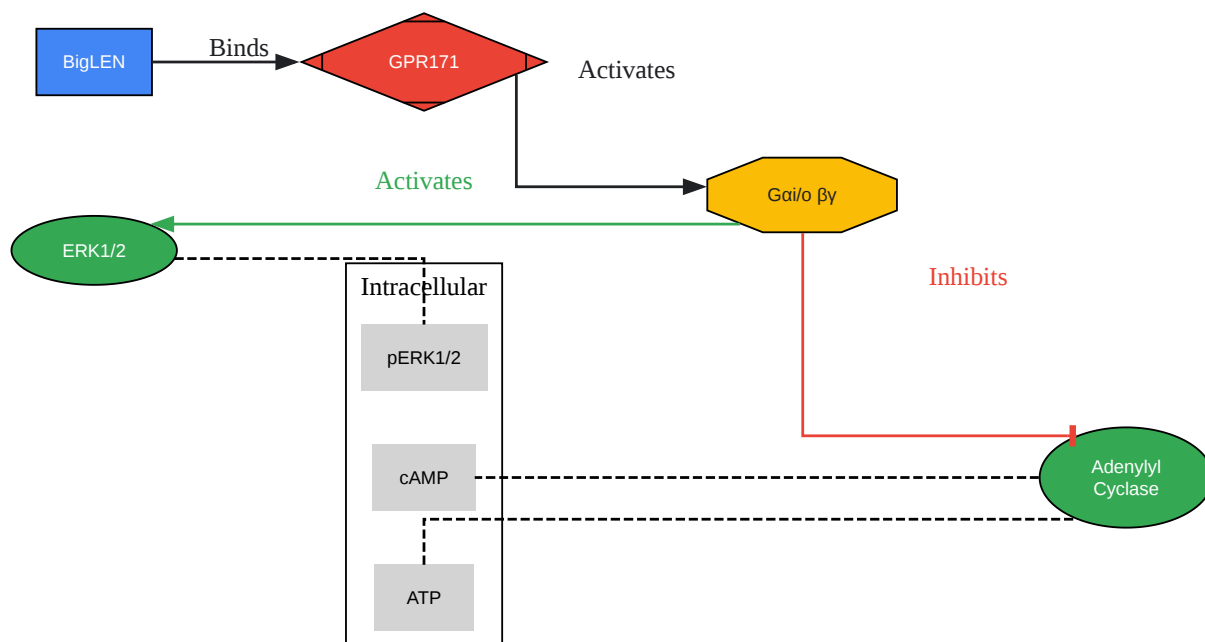
- Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.
- Washing: Wash the filters with ice-cold buffer.
- Quantification: Measure the filter-bound radioactivity using a scintillation counter.
- Data Analysis: Plot the amount of [ $^{35}\text{S}$ ]GTPyS bound against the concentration of BigLEN to determine the potency ( $\text{EC}_{50}$ ) and efficacy of receptor activation.

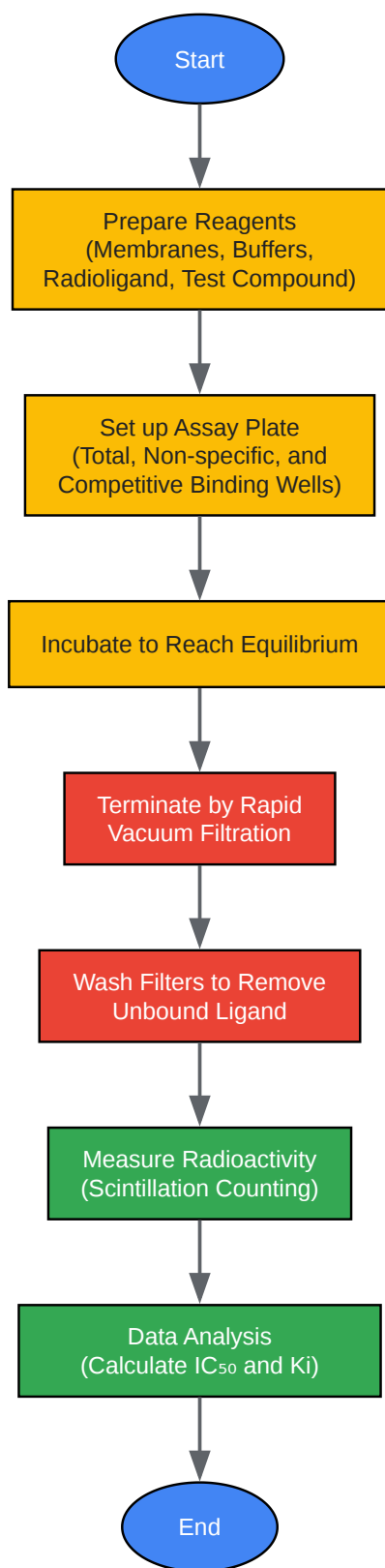
## Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the BigLEN-GPR171 signaling pathway and a typical experimental workflow for a competitive binding assay.

### BigLEN-GPR171 Signaling Pathway

BigLEN binding to GPR171, a Gai/o-coupled receptor, initiates a signaling cascade that leads to the inhibition of adenylyl cyclase and modulation of other downstream effectors.





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## References

- 1. GPR171 is a hypothalamic G protein-coupled receptor for BigLEN, a neuropeptide involved in feeding - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
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